molecular formula C7H9NO2S B13271323 2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde

2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13271323
M. Wt: 171.22 g/mol
InChI Key: LKUNAJLPKIVDLA-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxymethyl group attached to the second carbon of the thiazole ring and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-(ethoxymethyl)thiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the thiazole compound reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Ethoxymethyl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Thiazole derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore the potential of thiazole derivatives in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. The ethoxymethyl group may enhance the compound’s solubility and bioavailability, making it more effective in biological applications .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1,3-thiazole-5-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    2-(Ethoxymethyl)-1,3-thiazole-4-carbaldehyde: The aldehyde group is at the fourth position instead of the fifth.

    2-(Ethoxymethyl)-1,3-oxazole-5-carbaldehyde: The sulfur atom in the thiazole ring is replaced with an oxygen atom.

Uniqueness

2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the ethoxymethyl and aldehyde groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(ethoxymethyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H9NO2S/c1-2-10-5-7-8-3-6(4-9)11-7/h3-4H,2,5H2,1H3

InChI Key

LKUNAJLPKIVDLA-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC=C(S1)C=O

Origin of Product

United States

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